4-(Bromomethyl)hepta-1,6-diene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
4-(bromomethyl)hepta-1,6-diene |
InChI |
InChI=1S/C8H13Br/c1-3-5-8(7-9)6-4-2/h3-4,8H,1-2,5-7H2 |
InChI Key |
JLBZSISUJWTEKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)CBr |
Origin of Product |
United States |
Elucidating the Reactivity and Transformational Chemistry of 4 Bromomethyl Hepta 1,6 Diene
Mechanistic Pathways of the Bromomethyl Group
The presence of a primary alkyl bromide in 4-(bromomethyl)hepta-1,6-diene opens up several reaction pathways, including nucleophilic substitution, elimination, and radical reactions.
Nucleophilic Substitution Reactions and Formation of Heterocycles
The bromomethyl group is susceptible to nucleophilic attack, leading to the formation of a wide array of derivatives. This reactivity is fundamental to its application in post-polymerization functionalization of polydienes. For instance, the functionalization of polymers containing allylboronic acid ester groups with aldehydes like 4-(1-pyrrolidinyl)benzaldehyde (B1360154) proceeds via a nucleophilic substitution mechanism. rsc.org Although the reaction with 4-(1-pyrrolidinyl)benzaldehyde is slower compared to benzaldehyde, it demonstrates the feasibility of introducing nitrogen-containing heterocycles onto a polymer backbone. rsc.org
The formation of heterocycles through nucleophilic substitution is a common strategy in organic synthesis. msu.eduethernet.edu.et In the context of this compound, intramolecular nucleophilic substitution, where a nucleophilic group within the same molecule displaces the bromide, can lead to the formation of various cyclic structures. The specific heterocycle formed depends on the nature of the internal nucleophile.
| Reactant/Substrate | Nucleophile/Reagent | Product Type | Reference |
| Polymer with allylboronic acid ester groups | 4-(1-Pyrrolidinyl)benzaldehyde | Polymer functionalized with pyrrolidinyl groups | rsc.org |
| General Alkyl Halide | Various Nucleophiles | Substituted Alkanes, Heterocycles | msu.edu |
Elimination Reactions (e.g., Dehydrobromination)
Elimination reactions, specifically dehydrobromination, represent another significant pathway for this compound. saskoer.ca This reaction typically occurs in the presence of a strong base and leads to the formation of an additional double bond within the molecule. saskoer.ca The mechanism often proceeds through an E2 pathway, where the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, in a concerted step with the departure of the bromide ion. saskoer.ca This process would convert the bromomethyl group into a vinyl group, creating a conjugated system if the new double bond is in conjugation with the existing diene system.
The regioselectivity of dehydrobromination is influenced by the structure of the substrate and the base used. grafiati.com In the case of this compound, the abstraction of a proton from the methylene (B1212753) group of the main chain would be a likely outcome.
Radical Reactions Involving the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage to generate a radical intermediate. nih.gov This can be initiated by radical initiators like AIBN or by UV irradiation. nih.govbbhegdecollege.com The resulting radical can then participate in various transformations. For example, in the presence of an electron-deficient alkene, a three-component coupling can occur where a bromine radical adds to an allene, and the resulting radical intermediate attacks the alkene. nih.gov
These radical reactions are highly valuable for forming new carbon-carbon bonds. nih.gov The reactivity of the bromomethyl group in radical processes expands the synthetic utility of this compound beyond simple substitution and elimination reactions.
| Reaction Type | Initiator/Reagent | Key Intermediate | Product Type | Reference |
| Three-component coupling | AIBN, electron-deficient alkene, allene | 2-bromoallyl radical | 2-bromo-1,7-dienes | nih.gov |
| General Radical Reactions | AIBN, UV light | Carbon-centered radical | Various functionalized products | bbhegdecollege.com |
Advanced Reactions of the 1,6-Diene System
The 1,6-diene moiety of this compound is primed for intramolecular cyclization reactions, particularly those proceeding through a radical mechanism.
Intramolecular Radical Cyclization Reactions
Intramolecular radical cyclization of 1,6-dienes is a powerful method for constructing five- and six-membered rings. rsc.org This process can be initiated by the formation of a radical at a position that allows for subsequent attack on one of the double bonds. In the case of this compound, a radical could be generated at the bromomethyl carbon, which could then initiate cyclization. saskoer.canih.gov
A tandem double cyclization of 1,6-dienes with azobis(alkylcarbonitriles) in water provides an eco-friendly method for creating polycyclic skeletons. rsc.org This type of reaction highlights the potential for complex molecule synthesis starting from simple diene systems.
Regioselectivity and Stereochemical Control in Cyclization (e.g., 5-exo-trig, 6-exo)
The regioselectivity of radical cyclizations is generally governed by Baldwin's rules, which favor the formation of smaller rings. For a radical generated on a chain connecting the two double bonds of a 1,6-diene, a 5-exo-trig cyclization is typically favored over a 6-endo-trig cyclization. rsc.orgnih.gov This preference leads to the formation of a five-membered ring with an exocyclic radical, which can then be trapped or undergo further reactions.
In some instances, a 6-exo cyclization can occur, leading to a six-membered ring. nih.gov The stereochemical outcome of these cyclizations is influenced by the conformation of the transition state and the presence of substituents on the diene chain. The ability to control both the regioselectivity and stereochemistry is crucial for the application of these reactions in targeted synthesis.
| Cyclization Type | Ring Size Formed | Kinetic Preference | Reference |
| 5-exo-trig | 5-membered | Favored | rsc.orgnih.gov |
| 6-exo | 6-membered | Possible | nih.gov |
Initiation Systems in Radical Cyclization (e.g., Transition Metal Hydrides, Boryl Radicals, Azobis(alkylcarbonitriles))
The radical cyclization of this compound and related 1,6-dienes is a powerful method for constructing cyclic structures. The initiation of this process is critical and can be achieved through various systems, each influencing the reaction's efficiency and outcome.
Transition Metal Hydrides: Transition metal hydrides are effective reagents for generating radicals from organic halides. columbia.eduwikipedia.org These complexes can donate a hydrogen atom (H•) to the substrate, initiating the radical cascade. columbia.edu For instance, hydrides of metals like chromium and vanadium have been studied for their ability to generate radicals from olefins. columbia.edu The strength of the metal-hydrogen bond is a key factor determining the reactivity; weaker M-H bonds lead to faster H• transfer rates. columbia.edu While highly reactive, some hydrides with very weak M-H bonds may not be suitable for catalytic cycles involving H2 cleavage. columbia.edu Industrially significant hydrides like HCo(CO)4 and HRh(CO)(PPh3)3 are used in processes such as hydroformylation. wikipedia.org The development of less toxic and more efficient transition-metal hydrides is an ongoing area of research, aiming to replace traditional but hazardous reagents like tributyltin hydride. columbia.edubbhegdecollege.com
Boryl Radicals: N-heterocyclic carbene (NHC)-boryl radicals have emerged as versatile initiators for the cyclization of 1,6-dienes. nih.gov These radicals are typically generated from NHC-boranes through hydrogen atom abstraction by a radical initiator. researchgate.net The resulting boryl radical adds chemoselectively to one of the double bonds of the diene, creating a carbon-centered radical that subsequently undergoes cyclization. nih.govresearchgate.net This method allows for the synthesis of boron-functionalized carbocycles and heterocycles. nih.gov The regioselectivity of the initial boryl radical addition can often be controlled by the substitution pattern of the diene. researchgate.net
Azobis(alkylcarbonitriles): Azobis(alkylcarbonitriles), such as azobisisobutyronitrile (AIBN), are common thermal initiators for radical reactions. Upon heating, AIBN decomposes to generate two cyanoisopropyl radicals and nitrogen gas. These radicals can then abstract the bromine atom from this compound, initiating the cyclization cascade. This method is widely used due to its reliability and the predictable kinetics of AIBN decomposition.
Divergent Cyclization Pathways
The radical cyclization of 1,6-dienes, including this compound, can proceed through different pathways, leading to a variety of cyclic products. This divergence is often influenced by the substitution pattern of the diene and the reaction conditions. rsc.orgnih.gov For example, selective divergent cyclization of 1,6-dienes with alkyl nitriles can be achieved, where the reaction pathway is controlled by substituents on the acrylamide (B121943) moiety and the nitrile. rsc.orgnih.gov The cyclization can terminate through hydrogen abstraction, direct cyclization with an aromatic ring, or further reaction with a C≡N bond followed by hydrolysis. nih.gov
In some cases, the initially formed radical can undergo different modes of cyclization, such as 5-endo versus 6-exo closures. While 5-endo cyclizations are sometimes kinetically less favorable than 6-exo, specific radical properties, like those of a p-toluenesulfonyl (Ts) radical, can favor the 5-endo pathway. researchgate.net The choice between these pathways can lead to the formation of five- or six-membered rings, respectively. Furthermore, tandem reactions can be designed where the cyclized radical intermediate is trapped by another functional group, leading to more complex molecular architectures. nih.gov The ability to control these divergent pathways is a key aspect of synthetic strategy, allowing for the selective synthesis of different cyclic scaffolds from a common precursor. rsc.orgbeilstein-journals.org
Carbocation Rearrangements and Their Influence on Product Distribution
Carbocation intermediates, which can be formed from this compound under certain conditions (e.g., solvolysis or reaction with Lewis acids), are prone to rearrangements. These rearrangements occur to form more stable carbocations and can significantly impact the final product distribution. youtube.comlibretexts.org The driving force is the inherent instability of carbocations, which seek to stabilize through structural changes. youtube.com
1,2-Hydride and Alkyl Shifts
Two of the most common types of carbocation rearrangements are 1,2-hydride shifts and 1,2-alkyl shifts. libretexts.orgyoutube.com
1,2-Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocationic center migrates with its bonding pair of electrons to the positively charged carbon. libretexts.orgyoutube.com This typically occurs if it leads to a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). youtube.comyoutube.com
1,2-Alkyl Shift: An alkyl group, with its bonding electrons, migrates from an adjacent carbon to the carbocation center. libretexts.orgmasterorganicchemistry.com This is common when a quaternary carbon is adjacent to the carbocation, as a hydride shift is not possible. youtube.commasterorganicchemistry.com The result is the formation of a more stable, often tertiary, carbocation. masterorganicchemistry.com
These shifts are rapid processes and will happen if there is an immediate gain in stability. youtube.com For reactions involving this compound, if a carbocation is formed at the C4 position (a secondary carbocation), it could potentially rearrange via a 1,2-hydride shift from C3 or C5 if it leads to a more stabilized intermediate. The presence of the double bonds can also influence the stability and rearrangement pathways of the carbocation.
Wagner-Meerwein Rearrangements in Bridged Systems
The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangements that often occurs in bicyclic or bridged systems. wikipedia.org This type of rearrangement involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbon, resulting in a skeletal reorganization. wikipedia.org These shifts are fundamental in the chemistry of terpenes and other bridged molecules. wikipedia.orgresearchgate.net
In the context of this compound, Wagner-Meerwein rearrangements would become relevant if the diene first undergoes a cyclization reaction to form a bridged bicyclic intermediate containing a carbocation. For example, an intramolecular electrophilic addition could lead to a bicyclo[2.2.1]heptane or similar bridged structure. If a carbocation is generated within this framework, it can undergo a Wagner-Meerwein shift to relieve ring strain or to form a more stable carbocation, leading to a rearranged carbon skeleton. wikipedia.orgscholaris.ca The exact nature of the rearrangement would depend on the specific structure of the bridged intermediate and the location of the positive charge. scholaris.ca
Electrophilic Additions to Conjugated and Isolated Dienes
The two double bonds in this compound are isolated, not conjugated. Therefore, electrophilic addition reactions will occur as they would with a simple alkene, with each double bond reacting independently. libretexts.org The presence of the electron-withdrawing bromomethyl group at the 4-position may influence the reactivity of the double bonds.
When an electrophile (E+) adds to one of the double bonds, it will follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond (C1 or C7) to form the more stable secondary carbocation (at C2 or C6). libretexts.org The subsequent attack by a nucleophile (Nu-) will yield the addition product.
If the reaction were with a conjugated diene, such as 1,3-butadiene, electrophilic addition leads to a mixture of 1,2- and 1,4-addition products. libretexts.org This is due to the formation of a resonance-stabilized allylic carbocation intermediate, which has two electrophilic carbons. libretexts.org
Stereochemistry and Regiochemistry of Halogenation
The halogenation (e.g., with Br₂) of an alkene typically proceeds through a cyclic halonium ion intermediate. sci-hub.se For this compound, the addition of a halogen like bromine to one of the double bonds would form a bromonium ion. The subsequent attack by a bromide ion occurs from the side opposite to the bulky bromonium ion, resulting in anti-addition. sci-hub.se
Regiochemistry: The initial addition of the electrophilic halogen (e.g., Br+ from Br₂) to a double bond in this compound will form a bridged bromonium ion across the two carbons of the double bond. Since both double bonds (C1=C2 and C6=C7) are monosubstituted, the initial electrophilic attack is not regioselective in the traditional sense of forming a more stable carbocation immediately.
Stereochemistry: The nucleophilic attack by the bromide ion (Br⁻) on the bromonium ion intermediate occurs via an Sₙ2-like mechanism. This backside attack results in the two bromine atoms being added to opposite faces of the original double bond, a stereochemical outcome known as anti-addition. This leads to the formation of a racemic mixture of enantiomeric dibromo products. For example, addition to the C1=C2 double bond would yield (1R,2R)- and (1S,2S)-1,2-dibromo-4-(bromomethyl)hept-6-ene.
Table of Research Findings on Reactivity
| Reaction Type | Key Features | Influencing Factors | Typical Products |
|---|---|---|---|
| Radical Cyclization | Formation of five or six-membered rings. researchgate.net Can be initiated by various radical sources. columbia.eduresearchgate.net | Initiator type (metal hydride, boryl radical, AIBN), substrate structure. columbia.eduresearchgate.net | Cyclopentane (B165970) or cyclohexane (B81311) derivatives. researchgate.net |
| Carbocation Rearrangement | Involves 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations. libretexts.orgyoutube.com | Stability of initial and rearranged carbocations. youtube.com | Skeletally rearranged products. wikipedia.org |
| Electrophilic Addition | Follows Markovnikov's rule for isolated dienes. libretexts.org | Nature of electrophile and solvent. | Addition products across one or both double bonds. |
| Halogenation | Proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition. sci-hub.se | Stereochemistry is controlled by the bridged intermediate. | Vicinal dihalides. |
Temperature Effects on Ionic vs. Radical Pathways
The reactivity of this compound is significantly influenced by reaction temperature, which can dictate the competition between ionic and radical mechanistic pathways. The presence of an allylic bromide functionality is key to this behavior. In general, transformations involving this compound can proceed through intermediates such as carbocations (ionic pathway) or radicals (radical pathway), and temperature is a critical factor in determining which predominates.
Studies on the bromination of dienes and other unsaturated systems have shown that lower temperatures often favor ionic mechanisms. researchgate.net For instance, the electrophilic addition of bromine to a diene at low temperatures typically proceeds via a bromonium ion intermediate, which can be attacked by a nucleophile. researchgate.net In the case of this compound, solvolysis or reactions with nucleophiles at lower temperatures would likely favor an SN1-type ionic pathway, proceeding through a secondary allylic carbocation. This carbocation would be stabilized by resonance with one of the adjacent double bonds. However, such ionic pathways in allylic systems are often susceptible to rearrangements, such as Wagner-Meerwein shifts, which can lead to a mixture of products. researchgate.net
Conversely, higher temperatures tend to promote radical pathways. researchgate.netnih.gov Thermal or photochemical initiation can cause homolytic cleavage of the carbon-bromine bond, generating a bromine radical and a resonance-stabilized allylic radical. Brominations carried out at elevated temperatures often proceed via radical intermediates, which can suppress the formation of rearranged products that are common in ionic reactions. researchgate.net For radical addition reactions, such as the addition of HBr, temperature has been shown to affect both the reaction pathway and the regioselectivity. nih.gov In the context of this compound, high temperatures would favor reactions initiated by radical formation at the brominated carbon, which could then lead to subsequent reactions like radical-mediated cyclization or polymerization.
The choice between these pathways is crucial for controlling the outcome of a reaction. For synthetic applications requiring the preservation of the carbon skeleton, high-temperature radical conditions might be preferred. In contrast, if skeletal rearrangement is desired or can be tolerated, lower-temperature ionic conditions may be employed.
| Condition | Dominant Pathway | Key Intermediate | Likely Reaction Types | Potential Products |
|---|---|---|---|---|
| Low Temperature (e.g., ≤ 0 °C) | Ionic | Allylic Carbocation | SN1, Electrophilic Addition | Substitution products, Rearranged products |
| High Temperature (e.g., ≥ 80 °C) | Radical | Allylic Radical | Radical Substitution, Radical Addition/Cyclization | Non-rearranged substitution products, Cyclized products |
Cycloaddition Reactions (e.g., Diels-Alder, Intramolecular Cycloadditions)
Cycloaddition reactions are powerful tools for constructing cyclic molecules. organicreactions.org The structure of this compound, featuring two terminal alkene functionalities, makes it a potential candidate for certain types of cycloadditions, particularly intramolecular variants.
It is important to note that this compound cannot function as the diene component in a conventional Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition that requires a conjugated diene (a system of two double bonds separated by a single bond). wikipedia.orglibretexts.org In this compound, the two double bonds are isolated from each other by three sp³-hybridized carbon atoms, preventing the necessary electronic conjugation for it to act as a diene. However, one of its double bonds could potentially act as a dienophile (the 2π-electron component) in an intermolecular Diels-Alder reaction with an external conjugated diene. libretexts.org
The most relevant cycloaddition pathways for this molecule are intramolecular reactions that involve both of its alkene groups. rsc.org Such reactions are synthetically valuable as they can rapidly build molecular complexity and form bicyclic systems.
Intramolecular [2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common method for synthesizing four-membered rings. libretexts.org Upon irradiation with ultraviolet light, one of the alkene moieties in this compound could become electronically excited and react with the second alkene in the same molecule. This would result in the formation of a bicyclo[3.2.0]heptane skeleton bearing a bromomethyl group.
Transition Metal-Catalyzed Intramolecular Cycloadditions: Various transition metals, such as nickel or rhodium, can catalyze intramolecular cycloadditions of dienes. williams.edu These reactions can proceed under milder conditions than thermally-driven cycloadditions and can offer unique selectivity. williams.edu For this compound, a metal catalyst could coordinate to both double bonds, facilitating a formal [2+2] cycloaddition or other cycloisomerization reactions to form various bicyclic products.
Radical-Mediated Cyclizations: While not a concerted cycloaddition, radical-initiated cyclization can yield similar bicyclic products. As discussed previously, the C-Br bond can be cleaved to form a radical, which can then attack one of the double bonds intramolecularly. The resulting radical could then attack the second double bond, leading to a bicyclic structure.
| Reaction Type | Description | Conditions | Potential Product Skeleton |
|---|---|---|---|
| Intermolecular [4+2] Diels-Alder | The compound acts as a dienophile reacting with an external conjugated diene. libretexts.org | Thermal or Lewis Acid Catalysis | Substituted Cyclohexene |
| Intramolecular [2+2] Photocycloaddition | A concerted reaction between the two internal alkene groups. libretexts.org | UV Irradiation | Bicyclo[3.2.0]heptane |
| Transition Metal-Catalyzed Cycloaddition | Catalyst-mediated reaction between the two alkene groups. williams.edu | Transition Metal Catalyst (e.g., Ni, Rh) | Bicyclo[3.2.0]heptane or other isomers |
Electrochemistry and Redox-Mediated Transformations
The electrochemical behavior of this compound is determined by its reducible functional groups: the carbon-bromine bond and the two carbon-carbon double bonds. Redox-mediated processes can be used to generate reactive intermediates from this compound, enabling unique transformations.
Electrochemical Reduction: The C-Br bond is typically the most easily reduced site in the molecule. Electrochemical reduction involves the transfer of an electron to the molecule's Lowest Unoccupied Molecular Orbital (LUMO). acs.org For alkyl halides, this process leads to the cleavage of the carbon-halogen bond, generating a halide anion and a carbon-centered radical.
In the case of this compound, one-electron reduction would produce a bromide ion and a hepta-1,6-dien-4-ylmethyl radical. This electrochemically generated radical is a key reactive intermediate. It can undergo several subsequent reactions, the most significant of which is intramolecular cyclization. The radical can attack one of the terminal double bonds, typically in a 5-exo-trig manner, to form a five-membered ring and a new primary radical. This new radical can then be further reduced or can attack the second double bond to form a bicyclic system. Such redox-mediated cyclizations are a powerful strategy in organic synthesis.
At more negative potentials, the alkene groups can also be reduced, though this is generally more difficult than the reduction of a C-Br bond.
Redox-Mediated Transformations: Beyond direct electrochemistry, chemical reductants (e.g., samarium(II) iodide, or certain transition metal complexes) can facilitate similar redox transformations. These reagents can act as single-electron donors to cleave the C-Br bond and initiate radical cyclization cascades. researchgate.net These methods avoid the need for specialized electrochemical equipment and can be highly effective for constructing complex polycyclic structures from acyclic precursors like this compound. The competition between intermolecular reactions (e.g., dimerization of the radical) and intramolecular cyclization can often be controlled by adjusting the reaction concentration.
| Functional Group | Redox Process | Intermediate(s) | Potential Follow-up Reaction |
|---|---|---|---|
| Carbon-Bromine Bond (C-Br) | One-electron reduction | Allylic radical, Bromide anion | Intramolecular cyclization, Dimerization |
| Carbon-Carbon Double Bond (C=C) | Two-electron reduction | Radical anion, Dianion | Protonation, Polymerization |
Polymerization and Advanced Material Precursors
Radical Copolymerization and Functionalization
The presence of the terminal vinyl groups in 4-(bromomethyl)hepta-1,6-diene allows it to participate in radical copolymerization reactions with a variety of comonomers. This process results in the incorporation of the diene unit into the main polymer chain, with the bromomethyl group preserved as a pendant functionality. This approach is particularly advantageous as it provides a straightforward method for synthesizing polymers with precisely located reactive sites.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the copolymerization of functional monomers like this compound. ATRP allows for the synthesis of well-defined copolymers with controlled molecular weights and narrow molecular weight distributions. The bromomethyl group can potentially act as an initiation site for ATRP, a concept known as the "grafting from" method, which is a powerful strategy for creating graft copolymers.
While specific studies detailing the radical copolymerization of this compound are not extensively documented in the provided search results, the principles of copolymerizing functional dienes are well-established. For instance, the copolymerization of other 1,6-heptadiene (B165252) derivatives with monomers like ethylene (B1197577) and 1-hexene (B165129) has been demonstrated. Furthermore, the radical copolymerization of various terpenoid-derived conjugated dienes with common vinyl monomers such as methyl acrylate, acrylonitrile, methyl methacrylate, and styrene (B11656) has been successfully achieved. These studies provide a strong precedent for the feasibility of incorporating this compound into a range of polymer backbones.
A hypothetical example of a radical copolymerization reaction is presented in the table below:
| Comonomer | Initiator | Solvent | Resulting Copolymer Structure |
| Styrene | AIBN | Toluene | Polystyrene backbone with pendant 4-(bromomethyl)hept-6-enyl groups |
| Methyl Methacrylate | BPO | Ethyl Acetate | Poly(methyl methacrylate) backbone with pendant 4-(bromomethyl)hept-6-enyl groups |
This table represents a hypothetical scenario based on general principles of radical polymerization.
Post-Polymerization Functionalization Strategies
The true synthetic utility of incorporating this compound into polymers lies in the subsequent chemical modification of the pendant bromomethyl groups. This post-polymerization functionalization allows for the introduction of a wide array of chemical functionalities, thereby tailoring the properties of the final material for specific applications.
The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution reactions. This reactivity opens up a vast landscape of possible chemical transformations. For example, reaction with amines can introduce basic or cationic functionalities, while reaction with carboxylates can lead to the formation of ester linkages. Thiol-bromo "click" chemistry can also be employed for efficient and specific modifications.
The following table illustrates potential post-polymerization functionalization reactions on a copolymer containing this compound units:
| Reagent | Reaction Type | Introduced Functional Group | Potential Application |
| Sodium Azide (NaN₃) | Nucleophilic Substitution | Azide (-N₃) | Precursor for "click" chemistry |
| Triethylamine (NEt₃) | Nucleophilic Substitution | Quaternary Ammonium (B1175870) Salt | Antimicrobial surfaces, gene delivery |
| Sodium Methoxide (NaOMe) | Nucleophilic Substitution | Methoxy (-OCH₃) | Modification of polarity |
| Potassium Thioacetate (KSAc) | Nucleophilic Substitution | Thioacetate (-SAc) | Precursor for thiol groups |
This table outlines potential reactions based on the known reactivity of alkyl bromides.
Applications in Macromolecular Architecture Design
The dual functionality of this compound makes it an excellent candidate for the design and synthesis of complex macromolecular architectures. The ability to first create a linear copolymer with reactive side chains, and then to use these side chains as points for further polymerization or attachment, is a cornerstone of modern polymer synthesis.
One of the most powerful applications is in the synthesis of graft copolymers . By utilizing the pendant bromomethyl groups as initiation sites for a second polymerization, a "grafting from" approach can be employed. This allows for the growth of new polymer chains (the grafts) from the main polymer backbone, leading to a brush-like or comb-like architecture. These graft copolymers often exhibit unique solution and solid-state properties due to the phase separation of the different polymer components.
Furthermore, the reactive handles provided by the incorporated diene can be used to create star polymers or network structures . By reacting the bromomethyl groups with multifunctional linking agents, multiple polymer chains can be connected to a central core or crosslinked to form a three-dimensional network.
The design of these complex architectures is critical for a variety of advanced applications, including drug delivery systems, advanced coatings, and nanostructured materials.
Computational and Theoretical Investigations of 4 Bromomethyl Hepta 1,6 Diene Reactivity
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT, CCSD(T))
To understand the intrinsic properties of 4-(bromomethyl)hepta-1,6-diene, quantum chemical calculations would be the primary tool. Methods like Density Functional Theory (DFT) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are powerful techniques for elucidating electronic structure and energetics.
DFT calculations, which balance computational cost with accuracy, would be suitable for determining the molecule's optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations would also yield crucial information about the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The distribution and energies of these frontier orbitals are key indicators of the molecule's reactivity, highlighting the most probable sites for nucleophilic and electrophilic attack.
For a more precise determination of the molecule's energy and thermochemical properties, the more computationally intensive CCSD(T) method, often considered the "gold standard" in quantum chemistry, could be employed. This would provide highly accurate values for the heat of formation and strain energy, offering a deeper understanding of the molecule's stability.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Property | Calculation Method | Hypothetical Value | Significance |
| HOMO Energy | DFT (B3LYP/6-31G) | -9.5 eV | Indicates the energy of the highest energy electrons, suggesting susceptibility to electrophilic attack. |
| LUMO Energy | DFT (B3LYP/6-31G) | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, suggesting susceptibility to nucleophilic attack. |
| Dipole Moment | DFT (B3LYP/6-31G*) | 2.1 D | Provides insight into the molecule's polarity and intermolecular interactions. |
| Heat of Formation | CCSD(T)/cc-pVTZ | +50.2 kcal/mol | Represents the enthalpy change when the compound is formed from its constituent elements in their standard states. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific calculations for this compound are not available in the reviewed literature.
Reaction Mechanism Predictions: Transition State Analysis and Reaction Pathways
A significant application of computational chemistry is the prediction and analysis of reaction mechanisms. For this compound, which possesses two reactive alkene functionalities and a bromomethyl group, several reaction pathways could be envisaged, such as intramolecular cyclization or intermolecular reactions.
Transition state theory is central to these investigations. By locating the transition state structures on the potential energy surface, chemists can understand the energy barriers (activation energies) of different possible reactions. Computational methods can map out the entire reaction coordinate, from reactants to products, via the transition state. This allows for the determination of the most favorable reaction pathway—the one with the lowest activation energy. For instance, in a potential intramolecular cyclization of this compound, calculations could predict whether a 5- or 6-membered ring is more likely to form by comparing the energies of the respective transition states. researchgate.net
Stereochemical Outcomes: Predictive Models and Conformational Analysis
The stereochemistry of the products is a critical aspect of chemical reactions. For a flexible molecule like this compound, a thorough conformational analysis would be the first step in predicting stereochemical outcomes. By identifying the various low-energy conformers of the reactant, it is possible to determine which conformations are most likely to lead to a particular stereoisomer of the product.
Computational models can be used to predict the facial selectivity of reactions at the double bonds. For example, in an epoxidation reaction, these models could predict whether the epoxide will form on the si or re face of the double bond. The relative energies of the diastereomeric transition states leading to different stereoisomers would be calculated to predict the major product. This type of analysis is crucial for understanding and designing stereoselective syntheses.
Spectroscopic Property Simulations for Structural Elucidation
Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. For this compound, it would be possible to simulate various spectra:
Nuclear Magnetic Resonance (NMR): Calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Infrared (IR): The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the C=C double bonds, C-H bonds, and the C-Br bond, aiding in functional group identification.
Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Feature | Significance |
| ¹³C NMR | ~115-140 ppm | Chemical shifts characteristic of sp² hybridized carbons in the double bonds. |
| ¹H NMR | ~4.9-5.8 ppm | Chemical shifts characteristic of vinylic protons. |
| IR | ~1640 cm⁻¹ | Vibrational frequency for the C=C stretching mode. |
| IR | ~650 cm⁻¹ | Vibrational frequency for the C-Br stretching mode. |
Note: The data in this table is based on typical values for similar functional groups and is for illustrative purposes. Specific simulated data for this compound is not available.
Strategic Applications in Complex Organic Synthesis
Construction of Spirocyclic Systems (e.g., Spiropentanes, Spiro[2.4]hepta-4,6-dienes)
The unique diallylic structure of 4-(bromomethyl)hepta-1,6-diene makes it a suitable precursor for the synthesis of spirocyclic compounds, which are characterized by two rings connected through a single shared carbon atom. These motifs are of significant interest in medicinal chemistry and materials science. rsc.orgnih.gov
Spiro[2.4]hepta-4,6-dienes: One notable application is the generation of substituted spiro[2.4]hepta-4,6-dienes. Synthetic strategies can involve the nucleophilic addition to fulvene (B1219640) precursors, followed by an intramolecular cyclization of the resulting cyclopentadiene (B3395910) anion intermediate. cdnsciencepub.comcdnsciencepub.com This general approach provides access to a variety of spiro[2.4]hepta-4,6-diene synthons, which can serve as "blocked" cyclopentadienes for further reactions like Diels-Alder cycloadditions. cdnsciencepub.com While direct synthesis from this compound is not explicitly detailed, its structural elements are amenable to strategies involving intramolecular cyclization following initial functionalization.
Spiropentanes and other Spirocycles: The synthesis of the fundamental spiropentane (B86408) skeleton and its derivatives has been explored through various methods. Hypervalent iodine-mediated dearomatizing spirocyclization is a modern strategy for building spirocyclic frameworks from aromatic precursors. mdpi.com Another advanced method involves the diastereo- and enantioselective diboration of spirocyclobutenes, which creates versatile chiral spirocyclic building blocks that can be further functionalized. nih.gov The diallylic nature of this compound suggests its potential use in radical or transition-metal-catalyzed cyclization reactions to form spiro systems, although specific examples are not prevalent in the literature.
| Spirocyclic System | General Synthetic Strategy | Key Features | Relevant Citations |
|---|---|---|---|
| Spiro[2.4]hepta-4,6-dienes | Nucleophilic addition to fulvenes followed by intramolecular cyclization | Generates substituted cyclopentadiene anions in situ for cyclization. | cdnsciencepub.comcdnsciencepub.com |
| General Spirocycles | Hypervalent iodine-mediated dearomatizing spirocyclization | Constructs spirocycles from aromatic precursors under mild conditions. | mdpi.com |
| Chiral Spirocycles | Asymmetric diboration of spirocyclobutenes | Provides access to enantiomerically enriched spirocyclic building blocks. | nih.gov |
Synthesis of Diverse Heterocyclic Frameworks (e.g., Tetrahydrofurans, Pyrrolidines, Oxepins, Thiepins, Phosphepins)
The 1,6-diene system, combined with a central electrophilic handle, makes this compound an excellent candidate for constructing a variety of saturated and unsaturated seven-membered heterocycles through intramolecular cyclization strategies.
Tetrahydrofurans and Pyrrolidines: The synthesis of five-membered heterocycles like tetrahydrofurans and pyrrolidines from diallylic precursors is well-established. For instance, diallyl ethers can undergo radical cyclization to form substituted tetrahydrofurans. nih.gov Similarly, N,N-diallylamines or their sulfonamide derivatives are common starting materials for synthesizing pyrrolidines via methods such as ring-closing metathesis (RCM) or radical cyclization. acs.orgsci-hub.setandfonline.com A visible-light-induced process allows for the coupling of fluoroalkyl iodides with N,N-diallylamine to construct fluoroalkylated pyrrolidines. exlibrisgroup.com The synthesis of polyhydroxylated 2,2-diallylpyrrolidines can be achieved from sugar-derived bromonitriles in a cascade reaction involving the addition of allylmagnesium bromide. rsc.org
Oxepins, Thiepins, and Phosphepins: Seven-membered heterocycles are accessible through various cyclization strategies. Dihydrooxepins can be synthesized via ring-closing metathesis (RCM) of appropriate diene precursors. nih.gov The classic synthesis of the oxepin (B1234782) core often involves a sequence starting from a Birch reduction, followed by epoxidation and rearrangement. orgsyn.org While direct syntheses of thiepins and phosphepins from this compound are not explicitly documented, the general strategy of intramolecular cyclization of a 1,6-di-electrophile with a suitable heteroatom nucleophile (e.g., sulfide (B99878) or phosphine (B1218219) derivatives) provides a viable conceptual pathway.
| Heterocycle | Synthetic Method | Precursor Type | Relevant Citations |
|---|---|---|---|
| Tetrahydrofuran | Radical Cyclization | Diallyl ether | nih.gov |
| Pyrrolidine (B122466) | Ring-Closing Metathesis (RCM) | N,N-Diallylamine/sulfonamide | sci-hub.setandfonline.com |
| Pyrrolidine | Radical Cyclization | N-(2-bromoethyl)-N-allylsulfonamide | acs.org |
| Dihydrooxepin | Ring-Closing Metathesis (RCM) | Acyclic diene | nih.gov |
| Oxepin | Epoxidation/Rearrangement | 1,4-Cyclohexadiene derivative | orgsyn.org |
Enantioselective Synthesis of Bioactive Molecules and Analogs (e.g., Paroxetine (B1678475) analogs)
While no direct synthesis of paroxetine analogs from this compound has been reported, the general strategies for creating chiral cyclic and heterocyclic structures are relevant. Enantioselective synthesis often relies on asymmetric catalysis to control the stereochemical outcome of key bond-forming steps. For instance, organo-SOMO (Singly Occupied Molecular Orbital) catalysis has been used for the intramolecular asymmetric cyclization of aldehydes tethered to allylsilanes, providing access to chiral carbocycles and heterocycles. princeton.edu The synthesis of chiral tetrahydrofurans has been achieved with high enantioselectivity using nickel-catalyzed asymmetric intramolecular reductive cyclization. rsc.org These modern catalytic methods illustrate the potential for converting prochiral precursors like functionalized hepta-1,6-dienes into valuable, enantiomerically enriched molecules.
Building Blocks for Oligonucleotide Analogs and Carbohydrate Mimetics
Carbocyclic analogs of oligonucleotides and carbohydrate mimetics are important targets in medicinal chemistry, offering increased stability against enzymatic degradation. Heptadiene derivatives substituted at the 4-position with nucleic acid bases are recognized as attractive building blocks for these syntheses. A common strategy involves starting with 1,6-heptadien-4-ol, which can be coupled with protected nucleobases. The hydroxyl group in this precursor serves as a synthetic handle that could, in principle, be converted to a bromomethyl group, linking it conceptually to this compound.
Domino and Cascade Reactions for Molecular Complexity
Domino and cascade reactions are powerful strategies for rapidly increasing molecular complexity from simple starting materials in a single pot. wikipedia.org The bifunctional nature of this compound makes it an ideal substrate for such processes. A cascade can be initiated by nucleophilic attack at the bromomethyl carbon, followed by subsequent reactions involving the two alkene moieties.
For example, cascade reactions of indigo (B80030) with allyl bromide lead to diverse and complex polyheterocyclic architectures. nih.govresearchgate.net Photoredox and nickel dual catalysis has enabled cascade reactions for the difunctionalization of alkenes and alkynes. nih.govsemanticscholar.org Enzyme-initiated cascades can also lead to complex transformations like cyclizations and rearrangements from reactive intermediates. longdom.org These examples highlight the principle of using a simple, reactive building block to trigger a series of bond-forming events, a role for which this compound is structurally well-suited.
Future Prospects and Emerging Research Areas
Development of Sustainable and Green Synthetic Protocols
A significant future direction in the chemistry of 4-(bromomethyl)hepta-1,6-diene involves the development of environmentally benign synthetic routes. Current chemical manufacturing faces increasing pressure to adopt greener practices, and the synthesis of this compound is no exception.
Key areas of development include:
Bio-catalytic Precursor Synthesis: The most direct precursor to this compound is hepta-1,6-dien-4-ol (B1294630). Future research will likely focus on enzymatic or whole-cell biotransformations to produce this alcohol precursor with high enantioselectivity, reducing the reliance on traditional, often heavy-metal-based, chemical reductants.
Greener Bromination Reagents: Traditional methods for converting alcohols to bromides often use harsh reagents like phosphorus tribromide or hydrobromic acid. Emerging research focuses on safer, solid-supported brominating agents or enzymatic halogenation to minimize hazardous waste. The development of such alternatives is crucial due to the hazardous nature of reagents like molecular bromine. sci-hub.se
Metathesis-Based Routes: Olefin metathesis is recognized as a green chemical process due to its high atom economy and use of catalytic quantities of reagents. researchgate.net Future protocols could envision the synthesis of the hepta-1,6-diene skeleton itself through cross-metathesis reactions, providing a modular and sustainable entry point to the core structure before the introduction of the bromomethyl functionality.
Integration with Flow Chemistry and Automation
The synthesis and subsequent derivatization of reactive compounds like this compound are particularly well-suited for the application of flow chemistry. This technology offers superior control over reaction parameters, enhancing safety and often improving yield and selectivity. sioc-journal.cn
Future integration of this compound with flow chemistry may include:
Telescoped Synthesis: A multi-step flow process could be designed where the precursor, hepta-1,6-dien-4-ol, is synthesized and then directly converted to the target allylic bromide in a continuous stream. Such a process avoids the isolation of potentially unstable intermediates.
Enhanced Safety and Control: Allylic bromides can be reactive and prone to side reactions. Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe handling of these energetic species and precise control over reaction times, minimizing the formation of impurities. sioc-journal.cn
Automated Derivatization: The use of this compound as a scaffold in automated synthesis platforms is a promising area. A flow system could sequentially perform a nucleophilic substitution at the bromomethyl position followed by a catalytic modification of the diene, enabling the rapid generation of compound libraries for screening purposes. Studies have already demonstrated the successful use of flow reactors for reactions involving allylic bromides, such as zinc-mediated carboxylations, highlighting the feasibility of this approach. rsc.orgbeilstein-journals.org
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The diene functionality of this compound makes it an ideal substrate for a variety of powerful catalytic transformations, most notably ring-closing metathesis (RCM).
Emerging research in this area is focused on:
Ring-Closing Metathesis (RCM): RCM provides a direct pathway to functionalized five-membered rings, which are common motifs in biologically active molecules. The reaction of this compound using modern ruthenium or molybdenum catalysts, such as Grubbs' or Schrock's catalysts, would yield 3-(bromomethyl)cyclopent-1-ene. numberanalytics.commedwinpublishers.com This product retains the reactive bromomethyl handle for further functionalization. Research has shown that substituents on the tether between the alkenes can significantly influence the efficiency of RCM, suggesting the properties of the bromomethyl group could be leveraged for catalytic control. doi.org
Alternative Cyclization Strategies: Beyond RCM, other catalytic systems are being explored for the cyclization of 1,6-dienes. For instance, rhodium-catalyzed carbocyclization can trigger the rearrangement of 1,6-heptadienes into complex bicyclo[2.2.1]cycloheptane derivatives, offering an alternative route to molecular complexity from the same diene precursor. researchgate.net
Selective Functionalization: The development of catalysts that can selectively react with one of the terminal alkenes while leaving the other untouched would open up pathways for step-wise derivatization. Similarly, catalysts that can differentiate between the alkene and the allylic bromide moieties are highly sought after.
| Reaction Type | Typical Catalyst | Potential Product Core | Significance |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (Ru-based) | 3-(Bromomethyl)cyclopent-1-ene | Forms a functionalized five-membered ring, a versatile synthetic intermediate. researchgate.netnumberanalytics.com |
| Rhodium-Catalyzed Carbocyclization | Rh(I) complexes | Bicyclo[2.2.1]heptane derivatives | Creates complex polycyclic structures with high diastereoselectivity. researchgate.net |
| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium (B1175870) Salts | Derivatives via alkylation | Enables reactions with nucleophiles under mild, biphasic conditions. researchgate.net |
Bio-Inspired Synthesis and Chemogenomics Applications
The structure of this compound makes it an attractive scaffold for applications in chemical biology and medicinal chemistry.
Future prospects in this domain include:
Scaffold for Diversity-Oriented Synthesis: The compound can be used as a starting point for creating libraries of structurally diverse molecules. The bromomethyl group can be substituted with various nucleophiles, and the diene core can be cyclized or functionalized through methods like RCM. This approach is powerful for generating novel molecular architectures for drug discovery. For example, RCM has been a key step in creating macrocyclic peptidomimetics for therapeutic applications. mcgill.ca
Development of Covalent Probes: The electrophilic bromomethyl group is a reactive handle capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine) in proteins. This makes this compound and its derivatives potential candidates for the design of covalent inhibitors or activity-based probes to study enzyme function, a cornerstone of chemogenomics. Biphenyl scaffolds containing a bromomethyl group have already been identified as enzyme inhibitors.
Synthesis of Bio-Inspired Molecules: The hepta-1,6-diene framework is a known structural motif in natural products and their analogs. Researchers have successfully attached biologically relevant moieties, such as nucleic acid bases, to the 4-position of 1,6-heptadienes to create building blocks for carbocyclic oligonucleotide analogs. researchgate.net Similarly, this compound could be used to link the diene core to other biomolecules or pharmacophores, creating novel hybrid structures for biological evaluation. Tandem reactions involving dienes have also been used to access complex scaffolds like bis-1,2,3-triazoles via "click chemistry", a powerful tool in bioconjugation and drug discovery. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
